

# Spectroscopic Profile of 3-Amino-4-bromophenol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4-bromophenol

Cat. No.: B174537

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This guide provides a comprehensive overview of the spectroscopic data for **3-Amino-4-bromophenol** (CAS No: 100367-37-1), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and drug development professionals.

While experimental spectra for **3-Amino-4-bromophenol** are not readily available in the public domain, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. This information serves as a valuable reference for the characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

### Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **3-Amino-4-bromophenol** is expected to show distinct signals for the aromatic, amine ( $\text{NH}_2$ ), and hydroxyl ( $\text{OH}$ ) protons. Aromatic protons typically resonate in the downfield region ( $\delta$  6.0-8.0 ppm) due to the deshielding effects of the benzene ring. The chemical shifts are further influenced by the electronic effects of the substituents.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	Doublet	1H	Aromatic H
~ 6.7 - 7.0	Doublet of Doublets	1H	Aromatic H
~ 6.5 - 6.8	Doublet	1H	Aromatic H
~ 4.5 - 5.5	Broad Singlet	2H	Amine (-NH <sub>2</sub> )
~ 8.5 - 9.5	Broad Singlet	1H	Hydroxyl (-OH)

## Predicted <sup>13</sup>C NMR Spectral Data

In the <sup>13</sup>C NMR spectrum, the carbon atoms of the aromatic ring are expected to appear in the range of  $\delta$  110-160 ppm.[1] The carbon atom attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded and appear at a higher chemical shift. Similarly, the carbon bonded to the bromine atom will also be downfield.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~ 150 - 158	C-OH
~ 140 - 148	C-NH <sub>2</sub>
~ 125 - 135	Aromatic C-H
~ 120 - 130	Aromatic C-H
~ 115 - 125	Aromatic C-H
~ 105 - 115	C-Br

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Amino-4-bromophenol** is characterized by the absorption bands of the amine (NH<sub>2</sub>) and hydroxyl (OH) groups.[1]

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H Stretch (Phenol)
3450 - 3250	Medium (two bands)	N-H Asymmetric & Symmetric Stretch (Amine)
1650 - 1580	Medium	N-H Bend (Amine)
1600 - 1450	Medium to Strong	C=C Aromatic Ring Stretch
1300 - 1200	Strong	C-O Stretch (Phenol)
1100 - 1000	Medium	C-N Stretch (Amine)
700 - 500	Medium to Strong	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The monoisotopic mass of **3-Amino-4-bromophenol** is 186.96328 Da.<sup>[2]</sup> Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2  $m/z$  units (corresponding to the <sup>79</sup>Br and <sup>81</sup>Br isotopes).

$m/z$ (Predicted)	Ion
187/189	[M] <sup>+</sup>
108	[M - Br] <sup>+</sup>
80	[M - Br - CO] <sup>+</sup>

## Experimental Protocols

Standard protocols for obtaining spectroscopic data for a solid organic compound like **3-Amino-4-bromophenol** are as follows:

## NMR Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of the solid sample.
- **Dissolution:** Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in a small vial.
- **Transfer:** If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube. The solution should be clear and free of particulate matter.
- **Acquisition:** Acquire the  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1H$ .
- **Referencing:** Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

## IR Spectroscopy

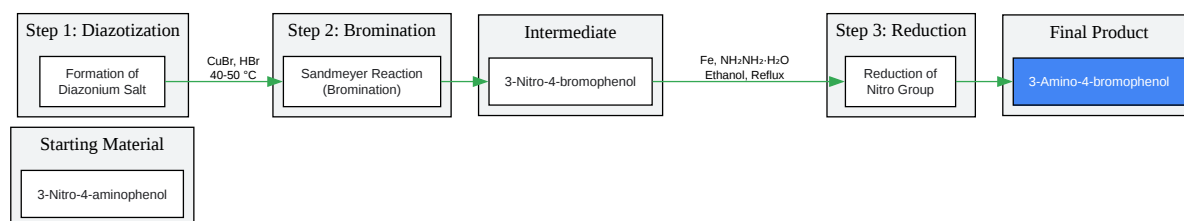
- **Sample Preparation (KBr Pellet):** Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (ATR):** Alternatively, place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400  $cm^{-1}$ .

## Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.
- **Analysis:** Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

## Synthesis Workflow

The following diagram illustrates a common synthetic route for **3-Amino-4-bromophenol**, starting from 3-nitro-4-aminophenol.

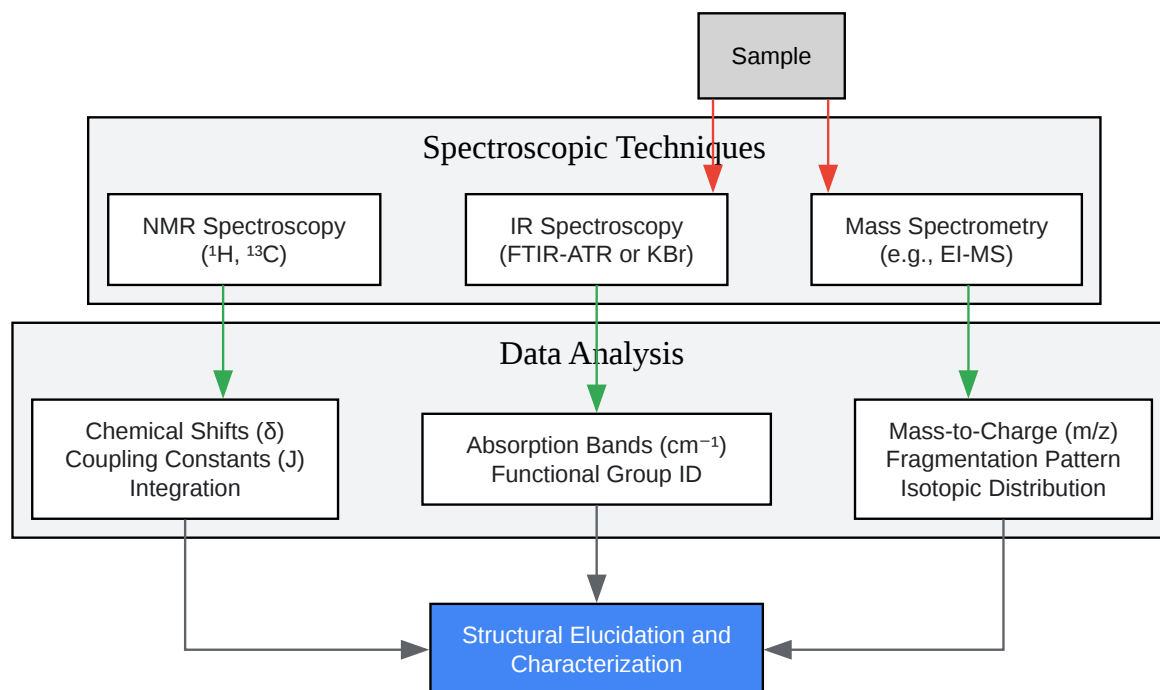


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Caption: Synthetic pathway for **3-Amino-4-bromophenol**.

## Spectroscopic Analysis Workflow

The following diagram outlines a general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-4-bromophenol**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. 3-Amino-4-bromophenol|Pharmaceutical Intermediate [benchchem.com]
- 2. 3-Amino-4-bromophenol | C<sub>6</sub>H<sub>6</sub>BrNO | CID 24721534 - PubChem [pubchem.ncbi.nlm.nih.gov]
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